molecular formula C22H21N3O3 B2669230 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate CAS No. 338963-03-4

2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate

Cat. No.: B2669230
CAS No.: 338963-03-4
M. Wt: 375.428
InChI Key: LXAVDPKDXQFTOC-UHFFFAOYSA-N
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Description

2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate is a complex organic compound with a unique structure that includes both an anilinocarbonyl group and a phenylethyl N-phenylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate typically involves the reaction of aniline with phenyl isocyanate to form the anilinocarbonyl intermediate. This intermediate is then reacted with 2-phenylethylamine to yield the final product. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the anilinocarbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The products depend on the nucleophile used but can include substituted aniline derivatives.

Scientific Research Applications

2-[(Anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Anilinocarbonyl)amino]-2-phenylethyl N-methylcarbamate
  • 2-[(Anilinocarbonyl)amino]-2-phenylethyl N-ethylcarbamate

Uniqueness

Compared to similar compounds, 2-[(anilinocarbonyl)amino]-2-phenylethyl N-phenylcarbamate is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity. Its phenylcarbamate moiety, in particular, can influence its interaction with biological targets and its overall stability.

Properties

IUPAC Name

[2-phenyl-2-(phenylcarbamoylamino)ethyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c26-21(23-18-12-6-2-7-13-18)25-20(17-10-4-1-5-11-17)16-28-22(27)24-19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,27)(H2,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXAVDPKDXQFTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)NC2=CC=CC=C2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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